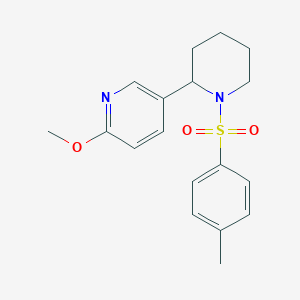
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a research chemical with a molecular formula of C14H20N2OS and a molecular weight of 264.39 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves several steps. The key starting materials include pyridine derivatives and pyrrolidine. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropylthio group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-(6-(Isopropylthio)pyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring often exhibit similar chemical reactivity and are used in similar research applications.
Isopropylthio compounds: These compounds contain the isopropylthio group and have similar chemical properties. The uniqueness of this compound lies in its specific combination of these structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H20N2OS |
|---|---|
Molekulargewicht |
264.39 g/mol |
IUPAC-Name |
1-[2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2OS/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
YNZJUULSDOGSRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCN2C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


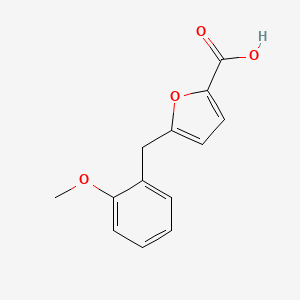

![[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B15057499.png)
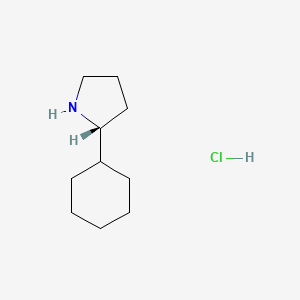

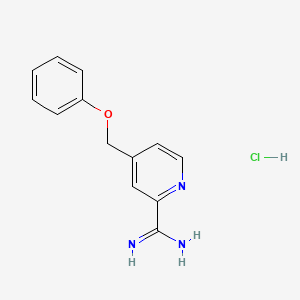
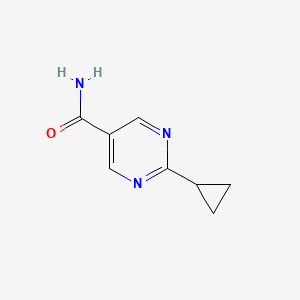
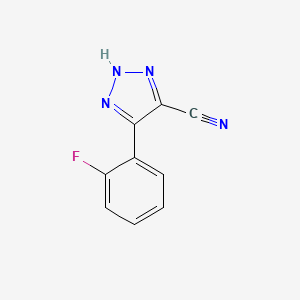
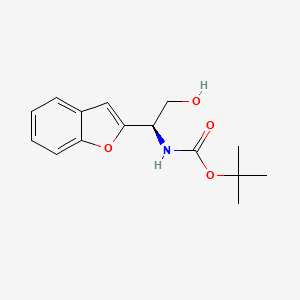
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
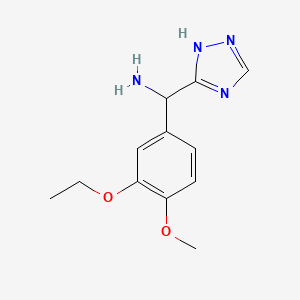
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
